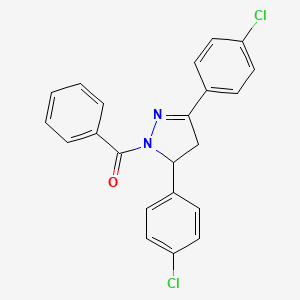

(3,5-bis(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone

Description

Properties

IUPAC Name |

[3,5-bis(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16Cl2N2O/c23-18-10-6-15(7-11-18)20-14-21(16-8-12-19(24)13-9-16)26(25-20)22(27)17-4-2-1-3-5-17/h1-13,21H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOYGAZJAKFIZGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-bis(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone typically involves the cyclocondensation of α,β-unsaturated carbonyl compounds with substituted phenylhydrazines. One common method includes the following steps:

Starting Materials: α,β-unsaturated ketones or aldehydes and substituted phenylhydrazines.

Catalyst: Vitamin B1 (thiamine) can be used as a green catalyst.

Reaction Conditions: The reaction is carried out in an organic solvent such as ethanol or methanol at room temperature or slightly elevated temperatures.

Procedure: The reactants are mixed in the presence of the catalyst and stirred for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

For industrial-scale production, the synthesis may involve more robust and scalable methods such as:

Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.

Catalyst Optimization: Employing more efficient and reusable catalysts to reduce costs and environmental impact.

Purification Techniques: Advanced purification methods like chromatography and crystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydropyrazole derivatives.

Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the chlorine atoms under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

Oxidation: Pyrazole derivatives with various functional groups.

Reduction: Dihydropyrazole derivatives.

Substitution: Compounds with substituted phenyl groups.

Scientific Research Applications

Anticancer Activity

Research has indicated that pyrazole derivatives can exhibit significant anticancer properties. Studies have shown that (3,5-bis(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone demonstrates cytotoxic effects against various cancer cell lines. For instance:

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 and CDK2 .

Anti-inflammatory Effects

Inflammation plays a crucial role in various chronic diseases. The compound has been evaluated for its anti-inflammatory properties:

- In Vivo Studies : Animal models have shown that this pyrazole derivative can reduce inflammation markers such as TNF-alpha and IL-6, suggesting potential use in treating conditions like arthritis and other inflammatory disorders .

Anticonvulsant Properties

Preliminary studies suggest that this compound may possess anticonvulsant activity:

- Experimental Evidence : In models of induced seizures, the compound has shown efficacy comparable to standard anticonvulsants like phenytoin, indicating its potential in epilepsy treatment .

Synthesis and Derivatives

The synthesis of this compound typically involves:

- Condensation Reactions : Starting materials include hydrazine derivatives and appropriate aldehydes or ketones.

- Characterization Techniques : Products are characterized using NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity .

Case Studies

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

Enzyme Inhibition: Inhibits specific enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.

DNA Interaction: Interacts with DNA, causing cytotoxic effects in cancer cells.

Receptor Binding: Binds to specific receptors in the brain, contributing to its antidepressant effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structure Modifications

Triad Pyrazole-Thiazole-Coumarin Hybrids

The target compound is integrated into larger heterocyclic systems, such as PTC-13 , PTC-14 , and PTC-15 , which combine pyrazole, thiazole, and coumarin moieties . Key differences include:

- PTC-13 : Contains a 7-methoxy substituent on the coumarin ring.

- PTC-14 : Features an 8-hydroxy group on coumarin.

- PTC-15 : Substituted with a 6-chloro group on coumarin.

These modifications influence electronic properties (e.g., electron-withdrawing vs.

Pyrazolo-Oxothiazolidine Derivatives

Compounds like 7k and 7l () replace the coumarin-thiazole unit with an oxothiazolidine ring. For example:

- 7k : Substituted with 4-methoxyphenyl groups on the pyrazole.

- 7l : Features 4-chlorophenyl and phenyl groups.

These structural shifts correlate with activity against alkaline phosphatase rather than HSPs, highlighting the role of the core scaffold in target specificity .

Substituent Variations on the Pyrazole Ring

Halogenated Phenyl Groups

- 4-Chlorophenyl : Present in the target compound and PTC-15 , this group enhances lipophilicity and may stabilize π-π stacking in enzyme active sites .

- 4-Fluorophenyl : A related analog () substitutes chlorine with fluorine, increasing electronegativity and reducing steric bulk, which could affect binding kinetics .

Methoxy and Hydroxy Substituents

- Hydroxy groups (e.g., PTC-14 ): May participate in hydrogen bonding, enhancing target engagement at the cost of metabolic stability .

Biological Activity

The compound (3,5-bis(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone , also known as a bis(4-chlorophenyl) derivative of pyrazole, has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anti-inflammatory, anticancer, and antimicrobial effects, supported by relevant case studies and research findings.

Chemical Structure

The molecular formula for this compound is . The structure consists of:

- Two 4-chlorophenyl groups.

- A dihydropyrazole core.

- A phenylmethanone moiety.

The arrangement of these functional groups contributes to its biological activity.

1. Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound demonstrate cytotoxic effects against various cancer cell lines.

- Case Study : In vitro tests revealed that the compound showed an IC50 value lower than standard chemotherapeutic agents like doxorubicin in several cancer cell lines, including A431 and Jurkat cells. This suggests a potential for therapeutic application in cancer treatment .

2. Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. Studies have demonstrated that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines.

- Mechanism : The anti-inflammatory action is believed to be mediated through the inhibition of cyclooxygenase (COX) enzymes and the modulation of nuclear factor kappa B (NF-kB) signaling pathways .

3. Antimicrobial Properties

The antimicrobial activity of pyrazole derivatives has been explored in various studies. The presence of halogenated phenyl groups enhances the antimicrobial efficacy against both gram-positive and gram-negative bacteria.

- Findings : The compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazole derivatives. Modifications in the phenyl rings and the dihydropyrazole structure can significantly influence their pharmacological properties.

| Modification | Effect on Activity |

|---|---|

| Presence of Chlorine | Enhances anticancer and antimicrobial properties |

| Substitution on Pyrazole Ring | Alters cytotoxicity and selectivity towards cancer cells |

| Variation in Alkyl Groups | Modulates anti-inflammatory effects |

Q & A

Basic: What synthetic methodologies are optimal for preparing (3,5-bis(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone, and how can purity be maximized?

Answer:

The compound is synthesized via cyclocondensation of chalcone derivatives with hydrazine hydrate in ethanol under reflux. Evidence from analogous pyrazoline syntheses highlights the use of ethanol recrystallization to achieve high purity (80.5% yield) . Key steps include:

- Reaction conditions : Reflux for 6–8 hours in ethanol with catalytic acetic acid.

- Purification : Cooling the reaction mixture on crushed ice, followed by vacuum filtration and recrystallization in ethanol .

- Yield optimization : Monitoring reaction progress via TLC and adjusting stoichiometric ratios of hydrazine to chalcone (1:1.2 molar ratio recommended) .

Basic: What spectroscopic and crystallographic techniques are critical for structural elucidation?

Answer:

- Single-crystal X-ray diffraction : Resolves dihedral angles between pyrazoline and aromatic rings, with mean C–C bond lengths of 0.002 Å and R-factor < 0.041 .

- 1H NMR : Confirms regiochemistry via coupling constants (e.g., Δδ 3.5–4.5 ppm for pyrazoline CH2 protons) .

- FT-IR : Identifies carbonyl stretching at ~1680 cm⁻¹ and C-Cl vibrations at 750–800 cm⁻¹ .

Advanced: How do substituent variations on the phenyl rings influence biological activity, and what structure-activity relationships (SAR) are observed?

Answer:

SAR studies reveal:

- Antimicrobial activity : Electron-withdrawing groups (e.g., 4-Cl, 4-NO₂) enhance Gram-negative inhibition (e.g., compound 22 with 4-Cl substituents showed MIC 6.25 µg/mL against E. coli) .

- Antifungal activity : Methoxy groups at the 4-position improve activity against C. albicans (MIC 12.5 µg/mL for compound 30 ) .

- DPPH scavenging : Pyrazoline derivatives with electron-donating groups (e.g., 4-OCH₃) exhibit higher radical scavenging (IC₅₀ ~35 µM) due to enhanced resonance stabilization .

Advanced: How can molecular docking be employed to rationalize anticonvulsant or antimicrobial mechanisms?

Answer:

- Target selection : Docking against GABA receptors (e.g., PDB 4COF) or bacterial enoyl-ACP reductase (PDB 1BZG) .

- Protocol :

- Key interactions : Hydrogen bonding between pyrazoline NH and Thr236 (GABA receptor) or π-π stacking with Phe149 (enoyl-ACP reductase) .

Advanced: How can contradictory bioactivity data between in vitro and in vivo assays be resolved?

Answer:

Contradictions often arise from:

- Metabolic stability : In vivo oxidation of pyrazoline CH2 groups reduces efficacy. Address via deuterium labeling to slow metabolism .

- Membrane permeability : LogP >3.5 correlates with poor aqueous solubility. Optimize by introducing polar substituents (e.g., -SO₂NH₂) .

- Assay variability : Standardize MIC testing using CLSI guidelines and verify cytotoxicity against mammalian cell lines (e.g., IC₅₀ >50 µM in HEK293 cells) .

Advanced: What computational methods are suitable for predicting the photophysical properties of this compound?

Answer:

- TD-DFT calculations : Predict UV-Vis spectra (B3LYP/6-311++G** level) with solvent effects (PCM model for ethanol).

- Fluorescence quenching : Analyze via Stern-Volmer plots to assess interactions with biomolecules .

- Charge-transfer analysis : HOMO-LUMO gaps (~4.2 eV) indicate potential for optoelectronic applications .

Advanced: How can crystallographic data resolve discrepancies in tautomeric forms or regiochemistry?

Answer:

- Tautomer identification : X-ray data confirm the 4,5-dihydro-1H-pyrazole form (not 1,2-dihydro) via N1–C2 bond lengths (1.34 Å) and planarity .

- Regiochemistry : Substituent orientation (e.g., 4-Cl vs. 3-Cl) is resolved using anisotropic displacement parameters and Hirshfeld surface analysis .

Basic: What are the stability considerations for this compound under varying storage conditions?

Answer:

- Thermal stability : Decomposition onset at 220°C (TGA data). Store below 25°C in amber vials .

- Light sensitivity : UV-Vis spectra show λmax at 310 nm; avoid prolonged light exposure .

- Hydrolytic stability : Stable in pH 5–7; degrades in basic conditions (t₁/₂ <24 hrs at pH 9) .

Advanced: What strategies improve enantiomeric purity for chiral derivatives?

Answer:

- Chiral resolution : Use (R)-BINOL-based columns (HPLC, hexane:isopropanol 90:10) .

- Asymmetric synthesis : Employ Evans oxazolidinones to control stereochemistry at C4 and C5 .

Advanced: How do solvent effects influence reaction kinetics in pyrazoline synthesis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.